molecular formula C9H21N B085610 Nonylamine CAS No. 112-20-9

Nonylamine

Cat. No.: B085610
CAS No.: 112-20-9
M. Wt: 143.27 g/mol
InChI Key: FJDUDHYHRVPMJZ-UHFFFAOYSA-N
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Description

Nonylamine (C₉H₂₁N), a primary aliphatic amine with a nine-carbon alkyl chain, is a colorless to pale yellow liquid with a boiling point of 201°C, a density of 0.782 g/mL at 25°C, and a refractive index of 1.433 . Its hydrophobic nature, derived from its long hydrocarbon chain, facilitates solubility in organic solvents and applications in hydrophobic environments . This compound serves as a versatile building block in alkylation, acylation, and coordination chemistry, where it acts as a ligand for metal complexes . It is also critical in nanotechnology, such as derivatizing ferritin proteins to create hydrophobic precursors for nanoparticle synthesis .

Safety data classify this compound as acutely toxic (oral, dermal, inhalation) and corrosive (Skin Corr. 1B), with a WGK 3 environmental hazard rating . Its flash point of 74°C necessitates careful handling in flammable environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonylamine can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of nonanenitrile. This process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Nonylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nonanoic acid or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For example, reacting this compound with alkyl halides can yield secondary or tertiary amines.

    Acylation: this compound can react with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nonanoic acid.

    Substitution: Secondary or tertiary amines.

    Acylation: Amides.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Nonylamine serves as a crucial building block in organic synthesis, allowing the introduction of nonyl groups into various molecules. It is involved in reactions that lead to the formation of amides, imines, and other nitrogen-containing compounds. Its reactivity as a nucleophile enables it to participate in numerous chemical transformations.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Amide FormationReacts with carboxylic acids to form amides
Imines SynthesisCondenses with aldehydes or ketones
Surface ModificationModifies properties of materials like carbon nanotubes

Pharmaceutical Applications

Potential Pharmacological Properties
Research has indicated that this compound derivatives exhibit antimicrobial and antifungal activities. For instance, this compound has shown potential in inhibiting the growth of certain fungi by disrupting cell membrane integrity.

Case Study: Antifungal Activity
A study demonstrated that this compound significantly reduced spore germination and mycelial growth of Colletotrichum gloeosporioides at specific concentrations. This finding highlights its potential as a natural antifungal agent.

  • Concentration: 100 µL/mL
  • Effect on Germination: 10.9% suppression
  • Effect on Mycelial Growth: 14% reduction

Industrial Applications

Lubricants and Plasticizers
this compound is used in the formulation of lubricants and plasticizers due to its hydrophobic nature and ability to enhance the performance of these products. It contributes to improved stability and efficiency in various industrial applications.

Table 2: Industrial Uses of this compound

ApplicationDescriptionReference
LubricantsEnhances lubrication properties
PlasticizersImproves flexibility and durability
Rubber ChemicalsUsed in rubber processing

Environmental Impact Studies

Effects on Soil Microorganisms
Research indicates that this compound may inhibit metabolic activities in soil microorganisms due to its toxicity. This raises concerns regarding its environmental impact, particularly in agricultural settings.

  • Observation: Decreased soil extracellular enzymatic activities
  • Implication: Potential negative effects on soil health

Material Science Applications

Template for Nanostructures
this compound has been investigated as a structure-directing agent in synthesizing nanostructures, such as vanadium oxide nanotubes and microporous gallium nitride materials. Its ability to influence surface properties makes it valuable in nanotechnology.

Table 3: Material Science Applications

ApplicationDescriptionReference
Vanadium Oxide NanotubesUsed as a template for synthesis
Gallium Nitride MaterialsInfluences microporous structure formation

Mechanism of Action

The mechanism of action of nonylamine involves its ability to interact with various molecular targets and pathways. As a primary amine, this compound can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. In biochemical assays, this compound can act as a nucleophile, participating in reactions that modify proteins and other biomolecules .

Comparison with Similar Compounds

Structural and Physical Properties

Nonylamine belongs to the homologous series of primary monoamines (CₙH₂ₙ₊₁NH₂). Key comparisons include:

Property This compound (C₉) Octylamine (C₈) Decylamine (C₁₀) Butylamine (C₄)
Boiling Point (°C) 201 175–179 220–225 77–78
Density (g/mL) 0.782 0.780 0.785 0.740
Hydrogen Bonding Asymmetric H-bonds Symmetric H-bonds Symmetric H-bonds Symmetric H-bonds
Chromatography (Rf) 26, 51, 95, 100 27, 52, 83, 90, 95, 100 31, 52, 94, 100 N/A

Key Findings :

  • Hydrogen Bonding: this compound exhibits asymmetric hydrogen bonds (H⋯N distances differ by 0.53–0.67 Å), unlike even-chain amines (e.g., octylamine, decylamine), which form symmetric H-bonds . This asymmetry reduces intermolecular cohesion, affecting crystallization behavior .
  • Chromatographic Mobility: Longer chains (e.g., decylamine) show lower Rf values in silica-based systems due to increased hydrophobicity, whereas this compound’s intermediate chain length balances mobility and separation efficiency .

Material Science

  • Polydiacetylene Composites: this compound intercalation increases force sensitivity by 127% in 10,12-pentacosadiynoic acid films, outperforming 1-aminodecane (111%) but underperforming stearylamine (C₁₈), which reduces sensitivity due to steric hindrance .
  • Crystal Packing: this compound’s pseudo-orthorhombic unit cell (dimensions: ~5.5 Å × 50.7 Å × 7.1 Å) contrasts with orthorhombic structures of even-chain amines, reflecting competing H-bonding and dispersion forces .

Toxicity and Environmental Impact

Compound Acute Toxicity (Daphnia magna) Environmental Hazard (WGK)
This compound EC₅₀ = 0.12 mg/L 3
Decylamine EC₅₀ = 0.10 mg/L 3
Butylamine EC₅₀ = 2.5 mg/L 1

Key Findings :

  • This compound and decylamine exhibit comparable narcotic toxicity in aquatic organisms, with additive effects when combined with enzymatic inhibitors like ethylparathion .
  • Shorter-chain amines (e.g., butylamine) are less toxic but pose lower bioaccumulation risks due to higher volatility .

Biological Activity

Nonylamine, also known as nonan-1-amine, is a primary amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol. This compound has garnered attention for its diverse biological activities, particularly in pharmacological and chemical applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, biochemical interactions, and potential therapeutic implications based on recent research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial and antifungal activities of this compound derivatives. Research indicates that this compound can disrupt the integrity of cell membranes in certain fungi, leading to reduced growth and spore germination. For instance, it has been observed that this compound affects Colletotrichum gloeosporioides, a significant plant pathogen. At a concentration of 100 µL/mL, this compound resulted in a 10.9% suppression of spore germination and a 14% reduction in mycelial growth.

Table 1: Antifungal Activity of this compound Against C. gloeosporioides

Concentration (µL/mL)% Suppression of Spore Germination% Reduction in Mycelial Growth
10010.914

The mode of action for this compound involves its ability to act as a nucleophile or base due to its amine group. This allows it to interact with various organic and inorganic compounds, facilitating biochemical reactions such as the formation of amides and imines. Additionally, this compound's interaction with cellular components can lead to alterations in membrane permeability, which is crucial for its antimicrobial effects.

Biochemical Pathways

This compound participates in several biochemical pathways due to its reactive nature. It can form hydrogen bonds and participate in clustering phenomena, which are essential for its biological activity . Computational studies using molecular dynamics simulations have shown that this compound exhibits weaker hydrogen bonding compared to alcohols, suggesting unique clustering behavior that may influence its biological interactions .

Case Studies

Several case studies have explored the applications of this compound in various fields:

  • Chemical Reactions : Research involving silica-supported fullerene C60 has demonstrated that this compound vapor reacts at elevated temperatures (150 °C) to produce addition products, indicating its utility in synthetic chemistry .
  • Pharmacological Applications : this compound derivatives have been investigated for their potential as chemical chaperones in enzyme activity modulation. For example, N-(n-nonyl)deoxynojirimycin (NN-DNJ), a derivative of this compound, has shown promise in increasing the activity of β-glucocerebrosidase (β-Glu), an enzyme relevant for treating Gaucher disease .

Table 2: Effects of NN-DNJ on β-Glu Activity

Concentration (µM)% Increase in β-Glu Activity
51.65
<30Elevated
>60Inhibition

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism and excretion pathways, which are influenced by the specific biochemical reactions it undergoes within biological systems. The compound's lipophilicity allows it to penetrate cellular membranes effectively, enhancing its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Nonylamine in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) using columns such as HP-5MS or CAM is widely employed for separating and quantifying this compound alongside other amines. Split ratios (e.g., 1:10) and nitrogen makeup gas (30 mL/min) optimize detection sensitivity . Calibration curves should account for this compound’s hydrophobicity, which may require derivatization to enhance volatility in GC analysis .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store this compound at room temperature in airtight containers to prevent oxidation or moisture absorption. Avoid exposure to strong acids, oxidizers, and incompatible materials (e.g., acid anhydrides), as these can trigger hazardous reactions. Flash point data (74°C) indicate flammability risks under high heat .

Q. What safety protocols are critical when handling this compound?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. This compound is classified as acutely toxic (Skin Corr. 1B, Acute Tox. 4) and requires fume hood use to mitigate inhalation risks. In case of spills, neutralize with inert absorbents and dispose per hazardous waste regulations .

Q. How can researchers design experiments to minimize enzyme inhibition by this compound at high concentrations?

Dose-response studies (e.g., 0–100 µM) are essential to identify hormetic behavior, where this compound transitions from substrate to inhibitor. Pre-incubate enzymes with varying this compound concentrations and monitor reaction kinetics (e.g., RFU/s) to establish optimal ranges .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in reaction mechanisms arise, and how can they be resolved?

Discrepancies often stem from concentration-dependent effects or phase-specific interactions (e.g., liquid vs. gas-phase ionization in mass spectrometry). To resolve contradictions, replicate experiments under identical conditions (pH, temperature) and use multi-phase analytical techniques (e.g., extractive electrospray ionization) to capture dual mechanisms .

Q. What methodologies optimize this compound’s use in solvent-free carbon nanotube functionalization?

Employ ball-milling or mechanochemical approaches to graft this compound onto multi-walled carbon nanotubes (MWCNTs) without solvents. Monitor functionalization efficiency via Raman spectroscopy or XPS to verify amine group attachment. Reaction times >12 hours and stoichiometric excess of this compound improve yield .

Q. How can this compound-metal complexes be synthesized for catalytic applications, and what factors influence their stability?

Use ligand-exchange reactions with transition metals (e.g., Cu, Pd) in anhydrous organic solvents. Stability depends on the hydrocarbon chain’s steric effects and solvent polarity. Characterize complexes via FTIR (amine stretching bands at ~3300 cm⁻¹) and cyclic voltammetry to assess redox activity .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data in preclinical studies?

Follow NIH guidelines for reporting experimental conditions, including ANOVA for dose-effect comparisons and post-hoc tests (e.g., Tukey’s HSD) to address variability. Use nonlinear regression models (e.g., Hill equation) to fit hormetic curves and calculate EC₅₀/IC₅₀ values .

Q. Methodological Considerations

  • Contradiction Analysis : When interpreting conflicting data, explicitly document environmental variables (e.g., humidity, light exposure) and validate results through orthogonal techniques (e.g., LC-MS vs. NMR) .
  • Toxicity Mitigation : Substitute this compound with less toxic analogs (e.g., octylamine) in screening assays, reserving this compound for applications requiring long-chain specificity .

Properties

IUPAC Name

nonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-2-3-4-5-6-7-8-9-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDUDHYHRVPMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H21N
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2016-39-9 (hydrochloride), 72060-14-1 (sulfate[2:1])
Record name 1-Nonylamine
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DSSTOX Substance ID

DTXSID7021944
Record name Nonylamine
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Molecular Weight

143.27 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Nonylamine
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Vapor Pressure

0.27 [mmHg]
Record name 1-Nonylamine
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CAS No.

112-20-9
Record name Nonylamine
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Record name 1-Nonanamine
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Synthesis routes and methods

Procedure details

Reduction of n-nonanal O-methyloxime. Lithium (1.6 g, 0.228 mol) was added in one portion to a solution of n-nonanal O-methyloxime (5.13 g, 0.030 mol) in n-propylamine (50 mL), ethylenediamine (9 g, 0.15 mol) and t-butanol (11 g, 0.15 mol). After 3 hr, an aliquot was analyzed by glpc and no oxime was present. The reaction mixture was poured into ice-water (150 mL) and the mixture was extracted with ether (3×100 mL). The combined ether extracts were washed with brine (4×100 mL), dried over magnesium sulfate and concentrated under reduced pressure. Distillation of the residue afforded n-nonylamine (3.0 g, 70%), bp 98-100° (20 mm). The nmr spectrum was identical with that of an authentic sample.
Name
n-nonanal O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
n-nonanal O-methyloxime
Quantity
5.13 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 12770152
Nonylamine
CID 12770152
Nonylamine
CID 12770152
Nonylamine
CID 12770152
CID 12770152
Nonylamine
CID 12770152
Nonylamine
CID 12770152
Nonylamine

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